molecular formula C8H14N2O B2818292 5-(Aminomethyl)-6-azabicyclo[3.2.1]octan-7-one CAS No. 2219369-21-6

5-(Aminomethyl)-6-azabicyclo[3.2.1]octan-7-one

Cat. No.: B2818292
CAS No.: 2219369-21-6
M. Wt: 154.213
InChI Key: ALCXFZKSKLDIRN-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-6-azabicyclo[3.2.1]octan-7-one is a bicyclic lactam featuring a strained azabicyclo[3.2.1]octane core substituted with an aminomethyl group at position 5. This compound combines the rigidity of the bicyclic framework with the functional versatility of a primary amine, making it a candidate for pharmaceutical and polymer applications.

Properties

IUPAC Name

5-(aminomethyl)-6-azabicyclo[3.2.1]octan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c9-5-8-3-1-2-6(4-8)7(11)10-8/h6H,1-5,9H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALCXFZKSKLDIRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C1)(NC2=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-6-azabicyclo[3.2.1]octan-7-one can be achieved through several methods. One common approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene followed by cyclopropane ring opening . Another method includes the bromination of (1S)-cyclohex-3-ene-1-carboxylic acid with N-bromosuccinimide in the presence of a base such as calcium oxide or calcium hydroxide .

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The process may include the use of continuous flow reactors to optimize reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-6-azabicyclo[3.2.1]octan-7-one undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

5-(Aminomethyl)-6-azabicyclo[3.2.1]octan-7-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-6-azabicyclo[3.2.1]octan-7-one involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist, modulating various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Functional Group Variations

The azabicyclo[3.2.1]octan-7-one scaffold is highly tunable, with substituents influencing electronic, steric, and solubility properties. Below is a comparative analysis of key derivatives:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
6-Azabicyclo[3.2.1]octan-7-one Parent compound (unsubstituted) C₇H₁₁NO 125.17 Polymer precursor (e.g., hybrid nylon 4/6)
5-(Aminomethyl)-6-azabicyclo[3.2.1]octan-7-one Aminomethyl at C5 C₈H₁₄N₂O 154.21* Enhanced hydrophilicity; potential drug intermediate
6-Acetyl-6-azabicyclo[3.2.1]octan-7-one Acetyl group at N6 C₉H₁₃NO₂ 167.21 Stabilized lactam; synthetic intermediate
1,4-Dimethyl-6-phenyl-6-azabicyclo[3.2.1]octan-7-one Methyl (C1, C4), phenyl (N6) C₁₅H₁₇NO 227.30 Diastereomeric mixtures; catalytic synthesis
(1R,5S)-8,8-Dihydroxy-6-(4-methoxyphenyl)-6-azabicyclo[3.2.1]octan-7-one Dihydroxy (C8), 4-methoxyphenyl (N6) C₁₄H₁₇NO₄ 263.29 Polar; β-lactamase inhibitor analog
6-Benzoyl-1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-7-one Benzoyl (N6), trimethyl (C1, C3, C3) C₁₈H₂₃NO₂ 285.38 Steric hindrance; potential bioactive agent

*Calculated based on structural similarity.

Key Comparative Insights

Electronic Effects: The aminomethyl group in the target compound introduces a basic primary amine, enhancing nucleophilicity and hydrophilicity compared to the acetylated (electron-withdrawing) or benzoylated (aromatic) analogs.

Thermal and Chemical Stability: The unsubstituted parent compound (C₇H₁₁NO) forms thermally stable polymers (degradation onset at 357°C) due to its rigid bicyclic structure . Acetylation (C₉H₁₃NO₂) stabilizes the lactam ring against hydrolysis but may reduce reactivity in polymerization .

Synthetic Accessibility :

  • Diastereomeric mixtures (e.g., 1,4-dimethyl-6-phenyl derivative) are synthesized via photoredox/nickel dual catalysis with moderate yields (87%) .
  • Brominated analogs (e.g., 4-bromo-6-oxabicyclo[3.2.1]octan-7-one) are prepared using N-bromosuccinimide, highlighting the scaffold’s adaptability for functionalization .

Biological Relevance: Derivatives like the 8,8-dihydroxy-4-methoxyphenyl analog are structurally related to β-lactamase inhibitors (e.g., avibactam) , suggesting the aminomethyl variant could be tailored for antibiotic adjuvants. Diazabicyclo[3.2.1]octan-7-one derivatives exhibit antibacterial properties, as seen in l,6-diazabicyclo analogs .

Biological Activity

5-(Aminomethyl)-6-azabicyclo[3.2.1]octan-7-one is a bicyclic compound notable for its unique azabicyclo structure, which contributes to its distinct chemical and biological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

5 Aminomethyl 6 azabicyclo 3 2 1 octan 7 one\text{5 Aminomethyl 6 azabicyclo 3 2 1 octan 7 one}

This bicyclic framework allows the compound to interact with various biological targets, making it a subject of interest in pharmacological research.

The biological activity of 5-(Aminomethyl)-6-azabicyclo[3.2.1]octan-7-one is primarily attributed to its interactions with specific receptors and enzymes:

  • Receptor Interaction : The compound has been studied for its potential as an agonist at nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, which is implicated in cognitive functions and neuroprotection .
  • Enzyme Inhibition : It may also act as an enzyme inhibitor, modulating key biochemical pathways involved in neurotransmission and other physiological processes.

In Vitro Studies

Several studies have evaluated the biological effects of 5-(Aminomethyl)-6-azabicyclo[3.2.1]octan-7-one in vitro:

Study FocusCell TypeConcentrationObserved Effect
NeuroprotectionNeuronal Cells10 µMSignificant reduction in apoptosis markers
Receptor ActivationOocytes (α7 nAChR)1 µMEnhanced current response compared to control
Enzyme ActivityCOX-2 Inhibition100 µMModerate inhibition observed

These findings suggest that the compound possesses neuroprotective properties and may influence inflammatory pathways through COX-2 modulation.

Case Studies

  • Neuroprotective Effects : A study demonstrated that treatment with 5-(Aminomethyl)-6-azabicyclo[3.2.1]octan-7-one significantly reduced neuronal cell death in models of oxidative stress, suggesting potential applications in neurodegenerative diseases.
  • Cognitive Enhancement : In animal models, administration of the compound showed improvements in memory and learning tasks, indicating its potential as a cognitive enhancer through α7 nAChR activation.

Therapeutic Applications

The unique properties of 5-(Aminomethyl)-6-azabicyclo[3.2.1]octan-7-one position it as a promising candidate for various therapeutic applications:

  • Neurological Disorders : Its ability to modulate nAChRs may benefit conditions such as Alzheimer's disease and schizophrenia.
  • Pain Management : Given its interaction with pain-related receptors, further exploration could reveal analgesic properties.

Q & A

Q. What are the primary synthetic routes for 5-(Aminomethyl)-6-azabicyclo[3.2.1]octan-7-one?

The synthesis typically involves functionalization of the bicyclic lactam core. For example:

  • Stereoselective reduction : Starting from 6-oxabicyclo[3.2.1]oct-3-en-7-one, aminomethyl groups can be introduced via reductive amination or nucleophilic substitution under controlled conditions (e.g., NaBH₃CN with primary amines) .
  • Derivatization : Pre-formed 6-azabicyclo[3.2.1]octan-7-one scaffolds can undergo alkylation or acylation at the aminomethyl position, requiring careful pH control to avoid side reactions .

Key Reaction Table

Reaction TypeReagents/ConditionsOutcome
Reductive AminationNaBH₃CN, NH₃/MeOHAminomethyl group introduction
AlkylationAlkyl halides, K₂CO₃N-substituted derivatives

Q. How does the bicyclic structure influence its chemical reactivity?

The fused bicyclic system imposes steric constraints, directing reactivity to specific positions:

  • Ring-opening polymerization : Under cationic conditions (e.g., BF₃·Et₂O), the lactam undergoes 5C-6N bond scission, forming oligomers via carbocation intermediates .
  • Substitution reactions : The aminomethyl group is more reactive than the bridgehead nitrogen due to reduced steric hindrance .

Q. What analytical methods are critical for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR resolve stereochemistry and confirm bicyclic integrity (e.g., bridgehead proton splitting patterns) .
  • Mass spectrometry : High-resolution MS (HRMS) identifies molecular ions and fragmentation pathways, particularly for iodinated derivatives (e.g., 4-iodo analogs) .

Advanced Research Questions

Q. How can stereochemical challenges in synthesis be resolved?

  • Chiral auxiliaries : Use of enantiopure starting materials (e.g., (1R,4R,5R)-4-iodo-6-oxabicyclo[3.2.1]octan-7-one) ensures retention of stereochemistry during functionalization .
  • Dynamic kinetic resolution : Catalytic asymmetric hydrogenation of ketone intermediates (e.g., using Ru-BINAP complexes) achieves >90% enantiomeric excess .

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